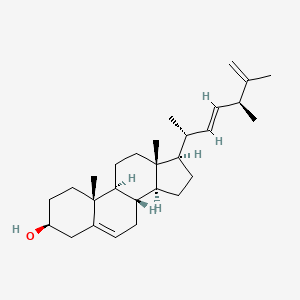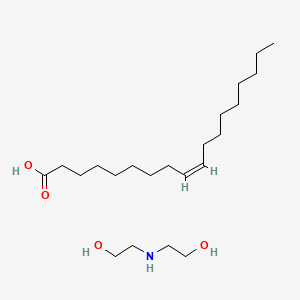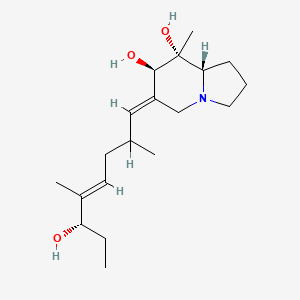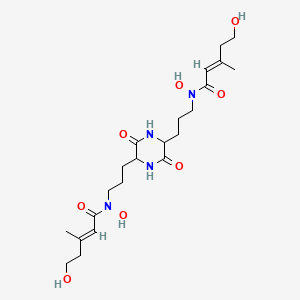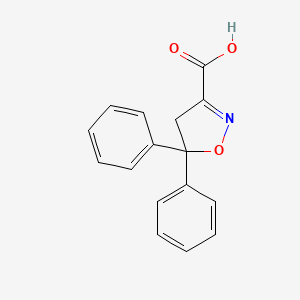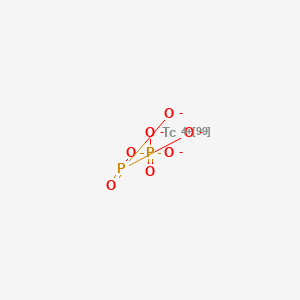
3,3'-Dipentyloxacarbocyanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3'-dipentyloxacarbocyanine is the cationic form of a C3 cyanine dye having 3-pentyl-1,3-benzoxazol-2(3H)-yl units at each end. A fluorescent compound that preferentially stains chronic myelogenic leukemia cells. It has a role as a fluorochrome. It is a benzoxazolium ion and a cyanine dye.
Aplicaciones Científicas De Investigación
Alteration in Plasma Membrane Potential and Cytosolic pH
3,3'-Dipentyloxacarbocyanine is utilized in studying the effects of perfluorinated acids on human colon carcinoma cells. This dye assists in measuring changes in plasma membrane potential and cytosolic pH, revealing depolarization of the plasma membrane and cytosolic acidification correlated with fluorocarbon chain length (Kleszczyński & Składanowski, 2009).
Measurement of Transmembrane Potentials in Bacteria
This dye has been used as a fluorescence probe to measure transmembrane potentials across Rhodospirillum rubrum chromatophore membranes. It reveals reversible fluorescence increase sensitive to various factors, indicating its utility in studying membrane potentials in bacterial systems (Pick & Avron, 1976).
Inhibition Studies in Mitochondrial and Bacterial Systems
3,3'-Dipentyloxacarbocyanine, among other dyes, has been identified as an inhibitor in mitochondrial and bacterial (Paracoccus denitrificans) systems. It specifically inhibits NADH-ubiquinone reductase activity, demonstrating its potential in studying the respiratory chain and mitochondrial functions (Anderson, Wood, & Anderson, 1993).
Sensitization to Hyperthermia in Cancer Research
This dye sensitizes Chinese hamster ovary cells to hyperthermic cell killing, correlating with increased DNA damage. This finding is significant in cancer research, where understanding cellular responses to hyperthermia is critical (Borrelli, Rausch, Seaner, & Iliakis, 1991).
Membrane Potential Studies in Yeast
It has been used to study membrane potential in yeast, indicating different responses in cytoplasmic and mitochondrial compartments. This suggests its effectiveness as a qualitative indicator of membrane potential in yeast cells (Peña, Uribe, Pardo, & Borbolla, 1984).
Neutrophil Activation Studies
The dye has been instrumental in studying neutrophil activation, with changes in fluorescence indicating membrane potential variations in human neutrophils (Seligmann & Gallin, 1983).
Chirality-Sensing Supramolecular Systems
J-aggregates formed with 3,3'-Dipentyloxacarbocyanine in the presence of various chiral additives are optically active and demonstrate the potential for chirality sensing in supramolecular systems (Slavnova, Görner, & Chibisov, 2011).
Studying Neutrophil Responsiveness
The dye has been used to understand the modification of neutrophil responsiveness to chemoattractants, providing insights into the cellular mechanisms underlying chemotaxis (Seligmann, Fletcher, & Gallin, 1982).
Leukemia Stem Cell Research
3,3'-Dipentyloxacarbocyanine has been used for selective imaging and inhibition of leukemia stem-like cells, proving to be a significant tool in leukemia research and potentially in the development of new therapies (Zhang et al., 2015).
Propiedades
Número CAS |
60031-82-5 |
|---|---|
Nombre del producto |
3,3'-Dipentyloxacarbocyanine |
Fórmula molecular |
C27H33N2O2+ |
Peso molecular |
417.6 g/mol |
Nombre IUPAC |
(2Z)-3-pentyl-2-[(E)-3-(3-pentyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole |
InChI |
InChI=1S/C27H33N2O2/c1-3-5-11-20-28-22-14-7-9-16-24(22)30-26(28)18-13-19-27-29(21-12-6-4-2)23-15-8-10-17-25(23)31-27/h7-10,13-19H,3-6,11-12,20-21H2,1-2H3/q+1 |
Clave InChI |
ZLQJJALHJYCWSH-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCCCC |
SMILES |
CCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCC |
SMILES canónico |
CCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCC |
Números CAS relacionados |
53213-81-3 (iodide) |
Sinónimos |
3,3'-dipentyl-2,2'-oxacarbocyanine 3,3'-dipentyl-2,2'-oxacarbocyanine iodide 3,3'-dipentyloxacarbocyanine 3,3'-dipentyloxacarbocyanine iodide DiOC(5)(3) DiOC5(3) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide](/img/structure/B1239688.png)

![[(E)-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B1239690.png)

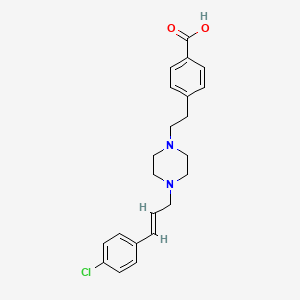
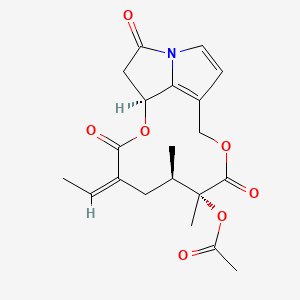

![(E)-N-[4-[(1-benzylpiperidin-4-yl)sulfamoyl]phenyl]-N-methyl-3-(4-methylsulfonylphenyl)prop-2-enamide](/img/structure/B1239698.png)
